sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate
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Overview
Description
Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate is a chemical compound that belongs to the class of cyclobutane carboxylates It features a bromopyridine moiety attached to a cyclobutane ring, which is further connected to a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate typically involves the bromination of pyridine followed by cyclobutane ring formation and carboxylation. One common method involves the treatment of 6-bromopyridine with cyclobutane-1-carboxylic acid under specific reaction conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclobutane ring formation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Cycloaddition Reactions: Catalysts such as transition metal complexes may be employed to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The cyclobutane ring may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways involved are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Sodium 1-(6-fluoropyridin-2-yl)cyclobutane-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific substitution reactions that may not be possible with chlorine or fluorine analogs. Additionally, the compound’s structural features, such as the cyclobutane ring, contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2763777-40-6 |
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Molecular Formula |
C10H9BrNNaO2 |
Molecular Weight |
278.1 |
Purity |
95 |
Origin of Product |
United States |
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